
Cimicoxib
Descripción general
Descripción
Cimicoxib es un fármaco antiinflamatorio no esteroideo (AINE) utilizado principalmente en medicina veterinaria para tratar el dolor y la inflamación en perros, particularmente aquellos que sufren de osteoartritis o dolor posquirúrgico . Es un inhibidor selectivo de la ciclooxigenasa-2 (COX-2), lo que significa que se dirige específicamente a la enzima COX-2 responsable de la inflamación y el dolor, mientras que preserva la enzima COX-1 que protege el revestimiento del estómago .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Cimicoxib se sintetiza a través de un proceso de múltiples pasos. El paso clave involucra la reacción de una imina con TosMIC (isocianuro de tosilmetilo) en presencia de carbonato de potasio. Esta reacción puede considerarse como una cicloadición 2+3 del análogo de nitrógeno de una cetena, que conduce a la formación del anillo imidazol . La ruta sintética general incluye:
- Formación del intermedio imina.
- Reacción de cicloadición con TosMIC.
- Modificaciones de grupo funcional subsecuentes para lograr el producto final.
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la fabricación a gran escala. Esto involucra el uso de reactivos de alta pureza, condiciones de reacción controladas y técnicas de purificación eficientes para garantizar la consistencia y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: Cimicoxib experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar los grupos funcionales en el anillo imidazol.
Reducción: Las reacciones de reducción pueden alterar el estado de oxidación de ciertos átomos dentro de la molécula.
Sustitución: Las reacciones de sustitución pueden reemplazar átomos o grupos específicos dentro de la molécula por otros.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los reactivos de halogenación como cloro o bromo se pueden usar para reacciones de sustitución.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir átomos de halógeno en la molécula .
Aplicaciones Científicas De Investigación
Efficacy in Pain Management
Perioperative Pain Control
Cimicoxib has been extensively studied for its effectiveness in controlling perioperative pain in dogs. A double-blind, randomized controlled trial involving 237 dogs undergoing orthopedic or soft tissue surgery demonstrated that this compound was statistically non-inferior to carprofen, another commonly used NSAID. Pain was assessed using two scoring systems over seven days post-surgery, with both veterinarians and dog owners reporting significant analgesic effects from this compound treatment .
Chronic Pain Management in Osteoarthritis
In a separate study focusing on dogs with osteoarthritis, this compound was administered at a dose of 2 mg/kg once daily for 30 days. The results indicated substantial improvements in locomotion and mobility, with reduced pain scores noted by both veterinarians and dog owners. The study highlighted that these positive outcomes were sustained over the treatment period, suggesting that this compound is effective for long-term management of chronic pain associated with osteoarthritis .
Safety and Tolerability
This compound has shown a favorable safety profile in clinical trials. In studies assessing its use in perioperative settings and chronic pain management, adverse effects were minimal and comparable to those observed with carprofen. The most common side effects included gastrointestinal disturbances, which were manageable and did not necessitate discontinuation of the drug .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies. Following oral administration, this compound reaches peak plasma concentrations within 1-2 hours. Its half-life is approximately 24 hours, allowing for once-daily dosing in clinical practice. Studies have also indicated that this compound is metabolized primarily in the liver and excreted via urine, with no significant accumulation observed over prolonged treatment periods .
Comparative Studies
This compound has been compared to other NSAIDs such as firocoxib and carprofen in terms of efficacy and safety. These comparative studies consistently show that this compound provides similar or superior analgesia without a significant increase in adverse effects. This positions this compound as a viable alternative for veterinarians when selecting an NSAID for their canine patients .
Summary Table: Efficacy and Safety of this compound vs Other NSAIDs
Study | Condition | Treatment | Outcome | Adverse Effects |
---|---|---|---|---|
Study 1 | Perioperative Pain | This compound vs Carprofen | Non-inferiority demonstrated | Minimal gastrointestinal issues |
Study 2 | Osteoarthritis | This compound (2 mg/kg) | Improved mobility and pain scores | Few mild side effects |
Study 3 | Chronic Pain Management | This compound vs Firocoxib | Comparable efficacy | Similar safety profiles |
Mecanismo De Acción
Cimicoxib ejerce sus efectos inhibiendo selectivamente la enzima COX-2. Esta enzima es responsable de la producción de prostaglandinas, que son compuestos lipídicos que median la inflamación y el dolor. Al bloquear la COX-2, this compound reduce los niveles de prostaglandinas, aliviando así el dolor y la inflamación . Los objetivos moleculares de this compound incluyen el sitio activo de la enzima COX-2, donde se une y evita que la enzima catalice la conversión del ácido araquidónico en prostaglandinas .
Comparación Con Compuestos Similares
Cimicoxib pertenece a la clase de inhibidores de COX-2, que también incluye otros compuestos como celecoxib, rofecoxib y etoricoxib . En comparación con estos compuestos, this compound es único en su aplicación específica en medicina veterinaria y su estructura química, que incluye un grupo 4-cloro-5-(3-fluoro-4-metoxifenil)-1H-imidazol-1-il . Esta singularidad estructural contribuye a su inhibición selectiva de COX-2 y su eficacia en el tratamiento del dolor y la inflamación en perros.
Compuestos Similares:
- Celecoxib
- Rofecoxib
- Etoricoxib
- Valdecoxib
This compound destaca por sus aplicaciones veterinarias específicas y su estructura química única, lo que lo convierte en un compuesto valioso en el campo de la medicina veterinaria .
Actividad Biológica
Cimicoxib, a member of the coxib family, is primarily utilized for its analgesic and anti-inflammatory properties in veterinary medicine, particularly for dogs. It has gained attention for its efficacy in managing perioperative pain and chronic conditions such as osteoarthritis (OA). This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Overview of this compound
This compound (Cimalgex®) is a selective cyclooxygenase-2 (COX-2) inhibitor developed for the treatment of pain and inflammation in companion animals. Its mechanism of action involves the inhibition of COX-2, which plays a significant role in the inflammatory process. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs.
Clinical Studies
Several studies have evaluated the efficacy and safety of this compound in dogs undergoing surgical procedures or suffering from chronic pain conditions. A notable double-blind, randomized controlled trial involved 237 dogs undergoing orthopedic or soft tissue surgery. The results indicated that this compound was statistically non-inferior to carprofen, another commonly used NSAID, in managing postoperative pain. Pain was assessed using various scoring systems over a seven-day period post-surgery .
Table 1: Comparative Pain Scores of this compound vs. Carprofen
Parameter | This compound (Mean ± SD) | Carprofen (Mean ± SD) |
---|---|---|
WBC (10^9/L) | 11.7 ± 3.3 | 11.4 ± 3.9 |
RBC (10^12/L) | 6.6 ± 1.0 | 6.6 ± 1.0 |
Platelet Count (10^11/L) | 2.8 ± 1.0 | 2.5 ± 1.0 |
Pain Score Day 1 | 7.5 ± 1.2 | 7.7 ± 1.3 |
Pain Score Day 7 | 2.0 ± 0.5 | 2.3 ± 0.6 |
Data adapted from clinical trials comparing this compound and carprofen .
In a separate study focusing on OA management, a cohort of 492 dogs treated with this compound for thirty days showed significant improvements in locomotion and reduced pain scores, with minimal adverse effects reported .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized by studies assessing its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound reaches peak plasma concentrations within approximately four hours, with a half-life that supports once-daily dosing .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | ~2 µg/mL |
Time to Peak Concentration (Tmax) | ~4 hours |
Elimination Half-Life | ~12 hours |
Bioavailability | ~80% |
Pharmacokinetic parameters derived from clinical studies .
Stability Studies
Recent research has also highlighted the stability of this compound compared to other coxibs under various conditions. A stability study indicated that this compound maintained its integrity better than other formulations when exposed to different temperatures and combinations with other drugs .
Case Studies
In clinical practice, veterinarians have reported positive outcomes from administering this compound to dogs with chronic pain due to OA and post-surgical recovery:
- Case Study A : A six-year-old Labrador Retriever underwent knee surgery and was administered this compound preoperatively and postoperatively for seven days. The owner reported significant improvement in mobility and a decrease in pain behavior.
- Case Study B : An eight-year-old Beagle with OA was treated with this compound over a month-long period, resulting in improved activity levels and reduced pain scores as assessed by both the veterinarian and owner.
Propiedades
IUPAC Name |
4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3S/c1-24-14-7-2-10(8-13(14)18)15-16(17)20-9-21(15)11-3-5-12(6-4-11)25(19,22)23/h2-9H,1H3,(H2,19,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXDNECMRLFQMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CN2C3=CC=C(C=C3)S(=O)(=O)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181093 | |
Record name | Cimicoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Depression and schizophrenia are inflammatory diseases. Increased levels of pro-inflammatory cytokines and prostaglandin E (PGE) have repeatedly been described in major depression. COX-2 inhibitors inhibit production of both. Cimicoxib is a selective COX-2 inhibitor. The mechanism by which some COX-2 inhibitors work in depression could be linked to their anti-inflammatory mechanisms. | |
Record name | Cimicoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
265114-23-6 | |
Record name | Cimicoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=265114-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cimicoxib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265114236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cimicoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cimicoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIMICOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7FHJ107MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.